2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid
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Overview
Description
2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a 2,6-dichlorophenyl group attached to the thiazole ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse pharmacological effects . They have been associated with antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor activities .
Mode of Action
Thiazole derivatives are known to interact with biological systems in various ways . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .
Biochemical Pathways
It’s known that thiazole derivatives can influence various biochemical pathways . For instance, some non-steroidal anti-inflammatory drugs (NSAIDs), which include certain thiazole derivatives, mediate their anti-inflammatory activity chiefly through the inhibition of prostaglandin biosynthesis .
Pharmacokinetics
The polar nature of the thiazole ring, which is present in this compound, is known to improve the pharmacokinetic parameters of thiazole-containing compounds . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s known that the storage temperature for this compound is room temperature , suggesting that it’s stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid bears an acidic proton at C-2, making it highly reactive This reactivity allows it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives are known to have diverse biological activities, including antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects . These effects suggest that this compound may influence cell function, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is stored at room temperature , suggesting that it has a reasonable degree of stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid typically involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to further reactions to introduce the acetic acid group. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)thiazole: Lacks the acetic acid group but shares the core thiazole structure.
2-(2,6-Dichlorophenyl)thiazol-4-yl)acetic acid: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
2-(2-(2,6-Dichlorophenyl)thiazol-5-yl)acetic acid is unique due to the specific positioning of the acetic acid group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)11-14-5-6(17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUMLEODFOERDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC=C(S2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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